molecular formula C9H18O2 B095266 Neononanoic acid CAS No. 15898-92-7

Neononanoic acid

Cat. No.: B095266
CAS No.: 15898-92-7
M. Wt: 158.24 g/mol
InChI Key: AAOISIQFPPAFQO-UHFFFAOYSA-N
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Description

7:0(6Me,6Me) is a medium-chain fatty acid.

Scientific Research Applications

  • Medication Use in Neonatal Intensive Care Units : A study exploring commonly reported drugs in neonatal intensive care units, though not specifically mentioning Neononanoic acid, provides insights into the medication landscape in these settings (Clark, Bloom, Spitzer, & Gerstmann, 2006).

  • Concentration of Tranexamic Acid for Neonates : Research on the effective concentration of Tranexamic Acid in neonatal plasma may offer comparative insights for other similar compounds, though not directly related to this compound (Yee, Wissler, Zanghi, Feng, & Eaton, 2013).

  • Exposure to Neonicotinoid Insecticides : This study discusses human exposure to neonicotinoid insecticides, providing context for environmental and health impacts of chemicals, which could be tangentially related to research on similar compounds (Zhang, Li, Chang, Lou, Zhao, & Lu, 2018).

  • Developmental Toxicity of Perfluorononanoic Acid in Mice : Although addressing a different compound, this research on the developmental toxicity of Perfluorononanoic acid in mice may provide insights into toxicology studies for related substances (Das, Grey, Rosen, Wood, Tatum-Gibbs, Zehr, Strynar, Lindstrom, & Lau, 2015).

  • Use of Sodium Bicarbonate in Neonatology : This review explores the use and efficacy of sodium bicarbonate in neonatal care, highlighting the evaluation of treatments in neonatology, which could provide a backdrop for understanding the use of various compounds in similar contexts (Aschner & Poland, 2008).

  • Microbial Degradation and Biochemical Mechanisms of Neonicotinoids : An analysis of the degradation and mechanisms of neonicotinoids by microbes, relevant for understanding environmental and biodegradation processes of similar compounds (Pang, Lin, Zhang, Mishra, Bhatt, & Chen, 2020).

  • Discovery of Thiamethoxam, a Neonicotinoid : The paper on the discovery of Thiamethoxam, a neonicotinoid, could offer insights into the process of discovering and developing chemical compounds, although not directly about this compound (Maienfisch, Huerlimann, Rindlisbacher, Gsell, Dettwiler, Haettenschwiler, Sieger, & Walti, 2001).

Future Directions

While the future directions specifically for Neononanoic acid are not detailed in the search results, it’s worth noting that the valorization of similar compounds like lignin has gained increasing attention over the past decade . The partitioning of medium-chain fatty acid surfactants such as nonanoic acid between the bulk phase and the air/water interface is of interest to a number of fields including marine and atmospheric chemistry .

Properties

IUPAC Name

6,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOISIQFPPAFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208099
Record name Neononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-78-8
Record name Neononanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059354788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neononanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neononanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEONONANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L998HB9ZEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of neononanoic acid influence the hardness of coatings derived from its glycidyl esters?

A1: The branching structure of this compound plays a key role in determining the hardness of coatings derived from its glycidyl esters []. A higher concentration of "blocked" and "highly branched" isomers in the this compound mixture results in harder coatings []. Conversely, a lower concentration of these isomers leads to softer polymers and consequently, softer coatings [].

Q2: What are the advantages of using non-ionic additives based on allyl and vinyl ethers in aqueous pigment formulations containing this compound derivatives?

A2: Non-ionic additives based on allyl and vinyl ethers, when incorporated into aqueous pigment formulations containing this compound derivatives (like vinyl esters of this compound), can offer several advantages []:

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